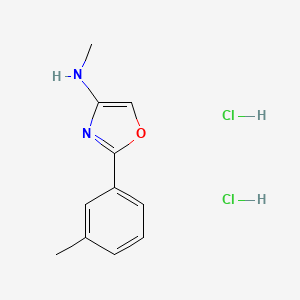
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is known for its light yellow solid form and has a molecular weight of 261.15 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves several steps. The primary synthetic route includes the formation of the oxazole ring followed by the introduction of the methylamine group. The reaction conditions typically involve the use of reagents such as m-tolylamine and glyoxal in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methylamine group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can be compared with other similar compounds such as:
- 2-m-Tolyl-oxazol-4-yl-methanol
- 2-m-Tolyl-oxazol-4-yl-methylamine
- 2-m-Tolyl-oxazol-4-yl-methylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride lies in its specific combination of the oxazole ring and the methylamine group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H14Cl2N2O |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11;;/h3-7,12H,1-2H3;2*1H |
Clé InChI |
ZDHNCNXGOYCSKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=CO2)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


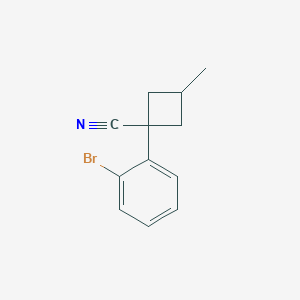
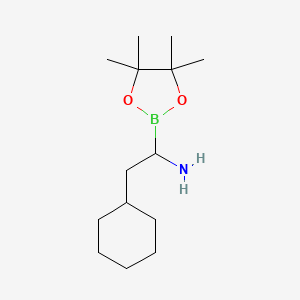



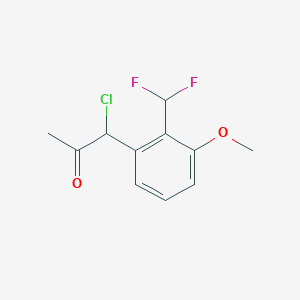
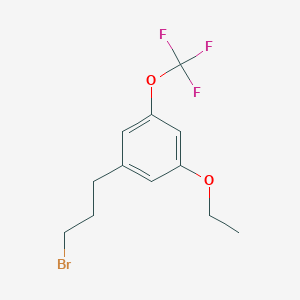
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)
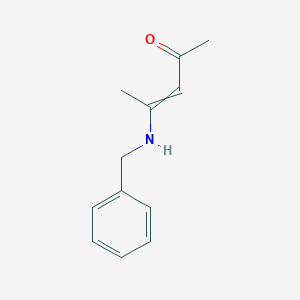
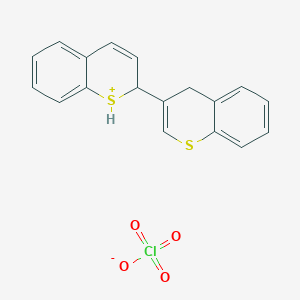
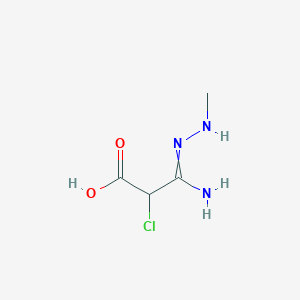

![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
